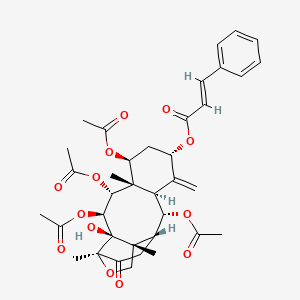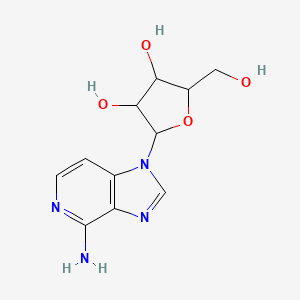
(+)-Pinoresinol diacetate
概要
説明
(+)-Pinoresinol diacetate is a lignan compound derived from the natural product pinoresinol. Lignans are a group of chemical compounds found in plants, particularly in seeds, whole grains, and vegetables. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is often studied for its role in various scientific and medical applications.
科学的研究の応用
(+)-Pinoresinol diacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of other lignan derivatives.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pinoresinol diacetate typically involves the acetylation of (+)-pinoresinol. One common method is to react (+)-pinoresinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
(+)-Pinoresinol diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, (+)-pinoresinol.
Substitution: It can undergo substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized lignan derivatives, while reduction typically regenerates (+)-pinoresinol.
作用機序
The mechanism of action of (+)-Pinoresinol diacetate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
類似化合物との比較
Similar Compounds
Pinoresinol: The parent compound of (+)-Pinoresinol diacetate, known for similar biological activities.
Matairesinol: Another lignan with antioxidant and anticancer properties.
Secoisolariciresinol: A lignan found in flaxseeds, known for its health benefits.
Uniqueness
This compound is unique due to its specific acetylated structure, which may enhance its biological activity and stability compared to its parent compound, (+)-pinoresinol. Its acetyl groups can also influence its solubility and bioavailability, making it a valuable compound for various applications.
特性
IUPAC Name |
[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPASQHFAUTDF-XZUXRINTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)
![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)

